molecular formula C23H31NO7 B1263439 dextrorphan O-glucuronide

dextrorphan O-glucuronide

Cat. No. B1263439
M. Wt: 433.5 g/mol
InChI Key: YQAUTKINOXBFCA-DCWOAAMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextrorphan O-glucosiduronic acid is a glucosiduronic acid derived from dextrorphan. It derives from a dextrorphan.

Scientific Research Applications

Pharmacokinetics in Animal Models

A study by Corado et al. (2017) explored the metabolism and pharmacokinetics of dextromethorphan and its major metabolites, including dextrorphan O-glucuronide, in horses. They found that dextromethorphan was primarily eliminated as the O-demethylated metabolite, dextrorphan, and identified several additional metabolites in the urine, including novel hydroxy-dextrorphan metabolites in both free and glucuronidated forms (Corado, McKemie, & Knych, 2017).

Metabolic Activity Assessment

Chládek et al. (2000) used dextrorphan, the metabolite of dextromethorphan, to assess in vivo activity of cytochrome P450 2D6 (CYP2D6). This study helps in understanding metabolic ratios in plasma and urine and their relationship with dextrorphan glucuronides (Chládek, Zimová, Beránek, & Martínková, 2000).

Neuroprotective Properties

Dextrorphan has been studied for its neuroprotective properties. Choi (1987) found that dextrorphan, at certain concentrations, can attenuate glutamate neurotoxicity in murine neocortical cell cultures. This suggests potential clinical therapeutic utility for certain neurological diseases (Choi, 1987).

Role in Human Medicine

The study by Duché et al. (1993) investigated dextromethorphan O-demethylation and dextrorphan glucuronidation in a French population, offering insights into the oxidative phenotype and UDP-glucuronyltransferase(s) capacities in humans (Duché, Querol-Ferrer, Barré, Mésangeau, & Tillement, 1993).

Analytical Techniques for Detection

Gillilan et al. (1980) developed a high-pressure liquid chromatographic method for determining dextrorphan in human plasma. This method aids in the precise and reproducible detection of dextrorphan, enhancing its applicability in clinical and pharmacological studies (Gillilan, Lanman, & Mason, 1980).

Stroke Treatment Research

Albers et al. (1995) examined dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, in patients with acute stroke. Their research contributes to understanding the potential of dextrorphan in treating neurological conditions like stroke (Albers, Atkinson, Kelley, & Rosenbaum, 1995).

properties

Product Name

dextrorphan O-glucuronide

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1

InChI Key

YQAUTKINOXBFCA-DCWOAAMISA-N

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dextrorphan O-glucuronide
Reactant of Route 2
dextrorphan O-glucuronide
Reactant of Route 3
dextrorphan O-glucuronide
Reactant of Route 4
dextrorphan O-glucuronide
Reactant of Route 5
dextrorphan O-glucuronide
Reactant of Route 6
dextrorphan O-glucuronide

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